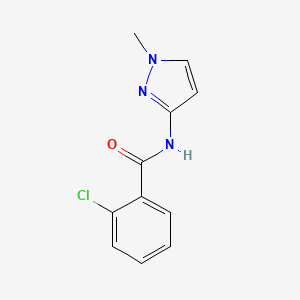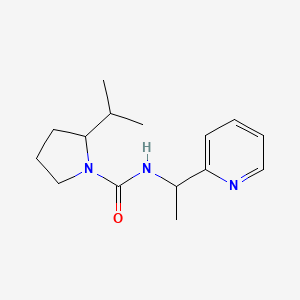
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide acts as an acetylcholinesterase inhibitor, binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can improve cognitive function in animal models of Alzheimer's disease. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect against neurodegeneration. However, further studies are needed to determine the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function in animal models of Alzheimer's disease. However, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, including:
1. Further studies on the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function in animal models of Alzheimer's disease.
2. Development of new methods for synthesizing 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with higher yields and improved purity.
3. Investigation of the potential of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide as a therapeutic agent for other neurodegenerative diseases.
4. Studies on the safety and toxicity of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide in humans.
5. Development of new analogs of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with improved efficacy and safety profiles.
In conclusion, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide is a promising compound with potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and improve cognitive function in animal models make it a valuable tool for studying the underlying mechanisms of these diseases. However, further studies are needed to determine its long-term effects and potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine. Another method involves the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine hydrochloride in the presence of triethylamine. The yield of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide using these methods ranges from 60-80%.
Scientific Research Applications
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
properties
IUPAC Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)14-8-6-10-18(14)15(19)17-12(3)13-7-4-5-9-16-13/h4-5,7,9,11-12,14H,6,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZNYDLACYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

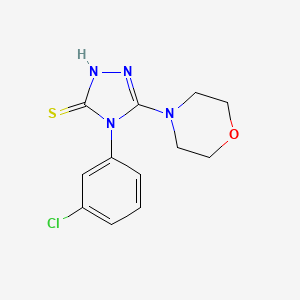
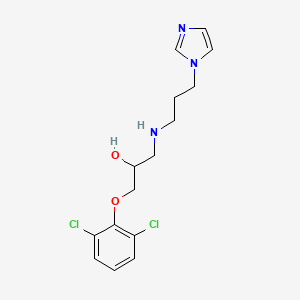
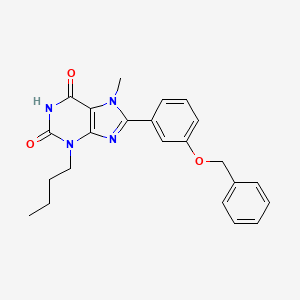
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
![1-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7534990.png)
